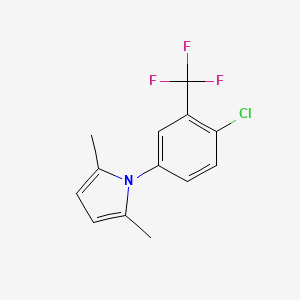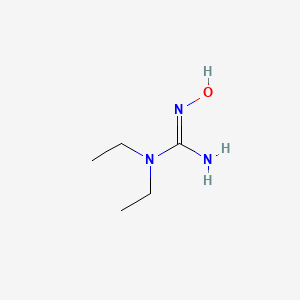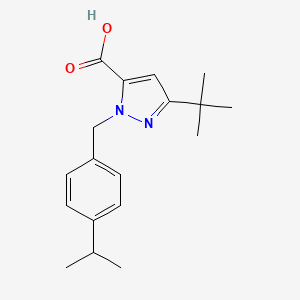![molecular formula C15H19N3O2 B6352734 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1097792-28-3](/img/structure/B6352734.png)
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a diazepane group, which is a seven-membered heterocyclic compound with two nitrogen atoms . Diazepanes are known to be a part of several pharmaceutical drugs due to their wide range of biological activities .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the diazepane group and the isoindole group. The diazepane group is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound containing a diazepane group could potentially be a solid at room temperature .Scientific Research Applications
Novel Synthesis Methods and Derivatives
- Synthesis of Novel Diazepines : An efficient synthesis method for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been developed. This method involves the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, leading to various bis-functionalized 1,4-diazepines in excellent yields (El Bouakher et al., 2013).
Structural Characterization and Tautomerism
- Characterization of Diazepine Derivatives : A study on the structural characterization and crystal structures of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and 2-thiophene-4-trifluoromethyl-1,5-benzodiazepine revealed the existence of these compounds in the imine-enamine and diimine tautomeric forms, both in solution and in the solid state. This insight contributes to our understanding of the chemical behavior of diazepine derivatives (Ahumada et al., 2016).
Biological Applications and Molecular Docking Studies
- Antimicrobial and Antiglycation Properties : Compounds derived from Hemimycale aff arabica, including cyclic urea and amide derivatives related to the 1,4-diazepine structure, have shown significant antimicrobial and antiglycation properties. Molecular docking studies of these compounds against various enzymes highlighted their potential as hypoglycemic agents, showcasing the biological relevance of diazepine derivatives (Shaaban et al., 2018).
Anticonvulsant Activities
- Functionalized Pyrimidinones with Anticonvulsant Activities : The synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their evaluation for anticonvulsant activities highlight the therapeutic potential of compounds related to the 1,4-diazepine framework. The study provided insights into the structure-activity relationships, contributing to the development of new anticonvulsant drugs (Sharma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(1,4-diazepan-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUWUJSBZRSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)




![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)






